1-Bromo-2-ethenyl-3-fluorobenzene
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Overview
Description
1-Bromo-2-ethenyl-3-fluorobenzene is an organic compound with the molecular formula C8H6BrF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, ethenyl, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethenyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethenyl-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethenyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ethenyl group to an ethyl group.
Addition Reactions: The ethenyl group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or saturated compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution Products: Compounds where bromine or fluorine is replaced by other functional groups.
Oxidation Products: Aldehydes or carboxylic acids derived from the ethenyl group.
Reduction Products: Ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-ethenyl-3-fluorobenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethenyl-3-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the pi electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity . The presence of bromine and fluorine atoms can influence the reactivity and orientation of further substitutions on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluorobenzene: Lacks the ethenyl group, making it less reactive in addition reactions.
2-Bromo-3-fluorotoluene: Contains a methyl group instead of an ethenyl group, affecting its reactivity and applications.
1-Bromo-4-fluorobenzene: The fluorine atom is positioned differently, influencing the compound’s chemical behavior.
Uniqueness
1-Bromo-2-ethenyl-3-fluorobenzene is unique due to the presence of both ethenyl and halogen substituents on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
1-bromo-2-ethenyl-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLBAUMMFPJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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